molecular formula C8H15NO B2357089 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine CAS No. 2418722-29-7

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine

Cat. No.: B2357089
CAS No.: 2418722-29-7
M. Wt: 141.214
InChI Key: BLZFHNUTARIPGZ-UHFFFAOYSA-N
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Description

1-{2-oxabicyclo[221]heptan-1-yl}ethan-1-amine is a bicyclic amine compound characterized by its unique oxabicycloheptane structure

Scientific Research Applications

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine has several scientific research applications:

Future Directions

The compound “1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine” and similar structures have potential applications in medicinal chemistry and agrochemistry . The development of saturated bioisosteres of the ortho-substituted phenyl ring with improved physicochemical properties suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed.

Major Products

The major products formed from these reactions include various functionalized bicyclic amines and their derivatives .

Mechanism of Action

The mechanism of action of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxabicycloheptane structure allows for specific binding interactions, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine is unique due to its specific oxabicycloheptane structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-oxabicyclo[2.2.1]heptan-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZFHNUTARIPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCC(C1)CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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